Acankoreoside A

Description

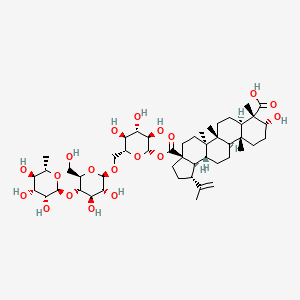

Acankoreoside A is a lupane-type triterpenoid saponin primarily isolated from Acanthopanax species, such as A. gracilistylus and A. koreanum . Structurally, it features a lupane skeleton with functional groups at C-3, C-23, and C-28, including a carboxyl group at C-23 and a glycosyl moiety at C-28 . Pharmacologically, it exhibits significant anti-inflammatory activity by suppressing NF-κB signaling, reducing TNF-α, IL-1β, and HMGB1 secretion in macrophages . Additionally, it demonstrates neuroprotective effects in cerebral infarction models by reducing brain edema and infarct volume .

Properties

Molecular Formula |

C48H76O19 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-20(2)22-10-15-48(17-16-45(5)23(29(22)48)8-9-26-44(4)13-12-28(50)47(7,42(59)60)27(44)11-14-46(26,45)6)43(61)67-41-36(57)33(54)31(52)25(65-41)19-62-39-37(58)34(55)38(24(18-49)64-39)66-40-35(56)32(53)30(51)21(3)63-40/h21-41,49-58H,1,8-19H2,2-7H3,(H,59,60)/t21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44+,45+,46+,47-,48-/m0/s1 |

InChI Key |

OSXJYFIVZQMFMF-ATHBPGJJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C(=O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C(=O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Synonyms |

acankoreoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between Acankoreoside A and related compounds:

Key Research Findings

Anti-Inflammatory Activity :

- This compound and B inhibit LPS-induced TNF-α and IL-1β production in RAW 264.7 macrophages. This compound shows superior HMGB1 suppression compared to Acankoreoside B .

- Structure-Activity Relationship (SAR) : The carboxyl group at C-23 enhances anti-inflammatory effects, while hydroxyl groups at C-11 reduce activity. This compound’s glycosylation at C-28 improves bioavailability compared to aglycones like impressic acid .

Cytotoxic Effects :

- This compound and acankoreagenin exhibit cytotoxicity against A549 (lung cancer) and HL-60 (leukemia) cells, with IC50 values ranging from 10–50 μM .

Neuroprotection :

- This compound reduces cerebral infarction volume by 40–50% in rat models, outperforming analogs like Acankoreoside B .

Chemogenomic Similarity: A structurally similar compound (CHEMBL1986122) shares a Tanimoto coefficient of 0.91 with this compound and shows potent tumor growth inhibition (GI50 = 43.05 nM) .

Pharmacological Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Broad-spectrum anti-inflammatory, neuroprotective | Low oral bioavailability due to glycosylation |

| Acankoreoside B | Synergistic effects with this compound | Weaker HMGB1 inhibition |

| Impressic Acid | High PPAR activation | Poor solubility and rapid metabolism |

| Acankoreanogenin A | Potent anti-HMGB1 activity | Limited data on in vivo efficacy |

Q & A

Basic: What are the standard protocols for isolating Acankoreoside A from Acanthopanax gracilistylus?

This compound is isolated via methanol extraction followed by sequential partitioning and chromatography. Fresh leaves of A. gracilistylus are dried, ground, and extracted with hot methanol. The extract is concentrated, dissolved in water, and partitioned into ethyl acetate and n-butanol fractions. The n-butanol layer undergoes reversed-phase chromatography using methanol-water gradients, with subsequent silica gel column chromatography (chloroform-methanol-water) to isolate pure this compound. Purity (>98%) is confirmed via HPLC .

Basic: How is the structural identification of this compound validated in pharmacological studies?

Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). Key spectral signals include:

- ¹H NMR : Olefinic protons (δ 4.69, 4.56 ppm for H-29), carboxyl group (δ 12.3 ppm for C-28).

- ¹³C NMR : Lupane skeleton signals (e.g., C-3 at δ 89.2 ppm for glycosylation site).

- MS : Molecular ion peak at m/z 943 [M+Na]⁺.

These data are cross-referenced with prior studies for consistency .

Advanced: What molecular mechanisms underlie this compound's anti-inflammatory effects?

This compound inhibits NF-κB activation in LPS-stimulated macrophages, suppressing TNF-α, IL-1β, and HMGB1 secretion. Key steps:

- NF-κB pathway : Blocks IκBα degradation, preventing nuclear translocation of p65.

- Cytokine modulation : Reduces mRNA and protein levels of TNF-α/IL-1β via qPCR and ELISA.

- HMGB1 regulation : Western blotting shows dose-dependent inhibition of extracellular HMGB1 release .

Advanced: How do structural modifications at C-23 and C-11 influence this compound's bioactivity?

The carboxyl group (-COOH) at C-23 enhances anti-inflammatory potency compared to -CH2OH or -CHO substituents. For example:

- C-23 -COOH (this compound): IC₅₀ = 18.2 µM for TNF-α suppression.

- C-23 -CH2OH (Acankoreoside B): IC₅₀ = 32.5 µM.

Hydroxylation at C-11 reduces activity, suggesting steric hindrance or altered binding affinity. SAR studies recommend prioritizing C-23 functionalization for optimization .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) arise from methodological differences. Solutions include:

- Standardized assays : Use identical LPS concentrations (e.g., 100 ng/mL) and macrophage models (e.g., RAW 264.7).

- Analytical validation : Cross-validate cytokine measurements via ELISA and multiplex assays.

- Batch consistency : Ensure compound purity (>98%) via HPLC and NMR for each experiment .

Advanced: What in silico strategies predict this compound's interactions with inflammatory targets?

Computational approaches include:

- Molecular docking : Simulate binding to NF-κB p65 subunit (PDB ID: 1LE9) using AutoDock Vina.

- MD simulations : Assess stability of this compound-TLR4/MD2 complex over 100 ns trajectories.

- QSAR modeling : Correlate C-23 substituent electronegativity with TNF-α inhibition .

Basic: What analytical techniques ensure purity and stability of this compound in pharmacological studies?

- Purity : HPLC (C18 column, acetonitrile-water gradient, UV detection at 210 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring for decomposition products (e.g., deglycosylation fragments) .

Advanced: What experimental models are appropriate for evaluating this compound's therapeutic potential beyond inflammation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.